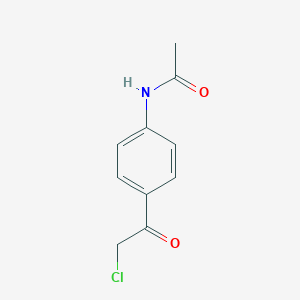

4'-(Chloroacetyl)acetanilide

Description

4' -(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-chloroacetyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMDOCYDNRLESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020294 | |

| Record name | 4'-(Chloroacetyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4'-(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992), Yellow-orange or brown odorless solid; [CAMEO] Beige powder; [Aldrich MSDS] | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4'-Chloroacetyl(acetanilide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

230 °F (NTP, 1992), 110 °C | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4'-Chloroacetyl(acetanilide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.348 (NTP, 1992) - Denser than water; will sink | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.011 mmHg at 68 °F (NTP, 1992) | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

140-49-8 | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-[4-(2-Chloroacetyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chloroacetyl(acetanilide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 140-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[4-(2-chloroacetyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-(Chloroacetyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(chloroacetyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROACETYL)ACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87IAK033NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-CHLOROACETYL(ACETANILIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410.7 to 414.3 °F (NTP, 1992) | |

| Record name | 4'-(CHLOROACETYL)ACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19975 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]acetamide

This guide provides a comprehensive technical overview of N-[4-(2-chloroacetyl)phenyl]acetamide, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core chemical properties, provide a detailed, field-proven synthesis protocol, and explore its significant applications as a versatile building block in the pharmaceutical industry.

Compound Identification and Core Chemical Properties

N-[4-(2-chloroacetyl)phenyl]acetamide, commonly referred to as 4'-(chloroacetyl)acetanilide, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates a reactive α-chloroketone group and a pharmacologically relevant acetanilide moiety. This unique combination makes it a valuable precursor for constructing more complex molecular architectures.

IUPAC Nomenclature and Common Synonyms

-

IUPAC Name : N-[4-(2-chloroacetyl)phenyl]acetamide[1]

-

Common Synonyms : this compound, p-Acetamidophenacyl chloride, 1-Acetamido-4-chloroacetylbenzene, 4-Acetylaminophenacyl chloride[1][2]

-

CAS Number : 140-49-8

Physicochemical and Spectroscopic Data

The fundamental properties of N-[4-(2-chloroacetyl)phenyl]acetamide are summarized below. This data is critical for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.64 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 216-219 °C | [3] |

| Boiling Point | ~303 °C (rough estimate) | [1] |

| Solubility | Insoluble in water | |

| Density | ~1.24 g/cm³ (rough estimate) | [1] |

Predicted Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) : Expected signals would include a singlet for the acetamido methyl protons (~2.1 ppm), a prominent singlet for the α-keto methylene protons (-C(=O)CH₂Cl) at approximately 4.9 ppm, two sets of doublets for the para-substituted aromatic protons (likely between 7.6-8.0 ppm), and a singlet for the amide N-H proton (>10 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz) : Key signals are predicted for the methyl carbon (~24 ppm), the methylene carbon (~46 ppm), aromatic carbons (118-142 ppm), the amide carbonyl (~169 ppm), and the ketone carbonyl (~195 ppm).

-

FTIR (KBr, cm⁻¹) : Characteristic absorption bands are expected for the N-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), a sharp ketone C=O stretch (~1690 cm⁻¹), a strong amide I band (C=O stretch) near 1670 cm⁻¹, an amide II band (N-H bend) around 1540 cm⁻¹, and a C-Cl stretch in the fingerprint region (~750 cm⁻¹).

Synthesis via Electrophilic Aromatic Substitution

The most logical and efficient synthesis of N-[4-(2-chloroacetyl)phenyl]acetamide is achieved through the Friedel-Crafts acylation of acetanilide. This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Synthetic Strategy and Mechanistic Rationale

The acetamido group (-NHCOCH₃) of the acetanilide starting material is a moderately activating, ortho, para-directing group for electrophilic aromatic substitution. Due to the significant steric hindrance at the ortho positions from the bulky acetamido group, the incoming electrophile (the chloroacetyl group) is predominantly directed to the para position. This regioselectivity is a key advantage, leading to a high yield of the desired 4'-substituted product with minimal need for complex purification to remove isomers.

The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, for activated rings like acetanilide, less harsh conditions can be employed. The protocol detailed below is adapted from highly successful and analogous procedures for the acylation of substituted anilines, such as the synthesis of the lidocaine precursor, α-chloro-2,6-dimethylacetanilide.[6][7][8]

Visualization of the Synthetic Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation of acetanilide.

Caption: Mechanism of Friedel-Crafts Acylation for Synthesizing the Target Compound.

Detailed Experimental Protocol

This robust protocol is designed for high yield and purity, based on established methods for acylating activated aniline derivatives.[6][8]

Materials:

-

Acetanilide (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Glacial Acetic Acid

-

Sodium Acetate Trihydrate

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.0 g of acetanilide (1.0 eq) in 50 mL of glacial acetic acid. Stir until a clear solution is formed.

-

Causality: Glacial acetic acid serves as a polar, aprotic solvent that readily dissolves the acetanilide and is compatible with the acylating agent.

-

-

Addition of Acylating Agent: In a fume hood, carefully add 9.2 g (6.5 mL, 1.1 eq) of chloroacetyl chloride dropwise to the stirring solution. An exothermic reaction may be observed.

-

Reaction Completion: Gently heat the reaction mixture to 40-50 °C on a hot plate and maintain this temperature for 15-20 minutes with continuous stirring to ensure the reaction goes to completion.

-

Product Precipitation (Workup): Remove the flask from the heat. In a separate beaker, prepare a solution by dissolving ~15 g of sodium acetate trihydrate in 200 mL of cold deionized water. Slowly pour the warm reaction mixture into the cold sodium acetate solution with vigorous stirring.

-

Causality: Pouring the mixture into water precipitates the non-polar organic product. The sodium acetate acts as a base to neutralize the HCl byproduct and any remaining acetic acid, preventing the protonation of any unreacted aniline derivatives which would increase their water solubility and lower the yield.[6]

-

-

Isolation: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid and salts. Press the solid as dry as possible. The product can be further dried in a desiccator or a vacuum oven at low heat. The expected yield should be high, typically >80%.

Applications in Drug Development and Chemical Synthesis

The true value of N-[4-(2-chloroacetyl)phenyl]acetamide lies in the reactivity of its α-chloroacetyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various functional groups, serving as a critical step in the synthesis of numerous pharmaceutical agents.

Key Intermediate in Lidocaine Synthesis Analogs

While the synthesis of the anesthetic Lidocaine itself starts from 2,6-dimethylaniline, N-[4-(2-chloroacetyl)phenyl]acetamide is a direct structural analog and its reaction chemistry is identical. It serves as an archetypal intermediate for a class of amide-type local anesthetics. The final step in the synthesis of Lidocaine involves the reaction of its chloroacetylated precursor with diethylamine.

The workflow below illustrates this crucial transformation, which is directly applicable to N-[4-(2-chloroacetyl)phenyl]acetamide for creating novel Lidocaine analogs.

Caption: Synthetic workflow from an acetanilide derivative to a Lidocaine analog.

Precursor for Mucolytic Agents like Ambroxol

The principles of using halogenated anilide intermediates extend to other classes of drugs. The widely used mucolytic agent Ambroxol, which helps clear mucus in respiratory diseases, is synthesized from a dibrominated aniline derivative.[9][10][11] The key synthetic strategies often involve reactions analogous to those used for N-[4-(2-chloroacetyl)phenyl]acetamide, showcasing the broad utility of this class of compounds as versatile pharmaceutical intermediates.

Safety and Handling

As a reactive chemical intermediate, N-[4-(2-chloroacetyl)phenyl]acetamide must be handled with appropriate care.

-

Hazard Identification : The compound is classified as an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.

-

Handling : Avoid generating dust. Use appropriate tools to handle the solid. Keep away from strong oxidizing agents.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

N-[4-(2-chloroacetyl)phenyl]acetamide is a high-value intermediate whose utility is rooted in its straightforward, high-yield synthesis and the versatile reactivity of its α-chloroacetyl functional group. For drug development professionals and synthetic chemists, it represents a reliable and regioselective platform for accessing a wide range of more complex molecules, most notably demonstrated by its role as a key precursor archetype for amide-class anesthetics and other pharmaceuticals. A thorough understanding of its properties and synthesis is essential for leveraging its full potential in modern organic and medicinal chemistry.

References

- 1. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 2. Acetanilide(103-84-4) 13C NMR spectrum [chemicalbook.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]

- 5. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Synthesis for Ambroxol Hydrochloride | Semantic Scholar [semanticscholar.org]

- 10. Preparation method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 4'-(Chloroacetyl)acetanilide

An In-depth Technical Guide to the Synthesis of 4'-(Chloroacetyl)acetanilide from Aniline

This compound is a pivotal intermediate in the synthesis of numerous organic compounds, particularly in the pharmaceutical and dye industries.[1] Structurally, it is an α-chloroketone derivative of acetanilide, featuring a reactive chloroacetyl group at the para position of the benzene ring.[2] This reactive handle makes it a versatile building block for constructing more complex molecular architectures. Its applications range from being a precursor for various dyes to an essential intermediate in the synthesis of pharmacologically active agents.[1]

The synthesis from aniline is a classic two-step process that demonstrates fundamental principles of organic chemistry: protection of a functional group followed by electrophilic aromatic substitution. This guide provides a comprehensive overview of this synthesis, detailing the underlying mechanisms, offering field-proven experimental protocols, and emphasizing the critical safety considerations required for handling the involved reagents.

Overall Synthetic Workflow

The transformation of aniline into this compound is efficiently achieved in two distinct stages. First, the highly reactive amino group of aniline is protected via acetylation to form acetanilide. This step moderates the reactivity of the aromatic ring and directs the subsequent substitution. The second stage involves a Friedel-Crafts acylation of acetanilide using chloroacetyl chloride to introduce the chloroacetyl group, primarily at the para position.

Caption: High-level workflow for the two-step synthesis of this compound from aniline.

Part 1: Acetylation of Aniline to Acetanilide

Principle and Rationale

The direct Friedel-Crafts acylation of aniline is impractical. The free amino (-NH₂) group is a Lewis base that would react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that inhibits the desired electrophilic substitution. Furthermore, the amino group is highly susceptible to oxidation, which can lead to undesired side products.[3]

To circumvent these issues, the amino group is first "protected" by converting it into an acetamido group (-NHCOCH₃). This is achieved through acetylation, a nucleophilic acyl substitution reaction.[4] The resulting acetamido group is still an activating, ortho-, para-director, but its activating effect is significantly moderated compared to the amino group. This moderation prevents polysubstitution and, due to steric hindrance, favors the formation of the para-substituted product in the subsequent acylation step.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of aniline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a stable acetate ion as the leaving group and yielding the N-phenylacetamide (acetanilide) product.[5][6]

Caption: Mechanism of aniline acetylation via nucleophilic acyl substitution.

Experimental Protocol

This protocol describes a common and reliable laboratory method for the synthesis of acetanilide.

Reagents and Equipment:

-

Aniline (10 mL)

-

Acetic anhydride (12 mL)

-

Glacial acetic acid (10 mL)

-

Zinc dust (pinch)

-

500 mL Beaker with ice-cold water

-

250 mL Round bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filtration apparatus

Procedure:

-

To a 250 mL round bottom flask, add 10 mL of aniline, 20 mL of a 1:1 mixture of acetic anhydride and glacial acetic acid, and a small pinch of zinc dust. The zinc dust is added to prevent the oxidation of aniline during the reaction.[3]

-

Assemble a reflux condenser on the flask.

-

Gently heat the mixture to reflux using a heating mantle or oil bath for approximately 15-20 minutes.[3]

-

While the reaction is proceeding, prepare a 500 mL beaker containing about 200 mL of ice-cold water.

-

After the reflux period, carefully pour the hot reaction mixture in a thin stream into the beaker of ice-cold water while stirring vigorously. The acetanilide will precipitate as a white solid.[5]

-

Continue stirring to ensure any excess acetic anhydride is hydrolyzed to acetic acid.

-

Collect the crude acetanilide precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals on the filter paper with cold water to remove impurities.

-

Purify the crude product by recrystallization. Transfer the solid to a beaker, add a minimum amount of hot water to dissolve it, and if the solution is colored, add a small amount of activated carbon. Filter the hot solution and allow it to cool slowly. White, shiny crystals of pure acetanilide will form.[3]

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and allow them to air dry.

Data Presentation: Reactant and Product Properties

| Property | Aniline | Acetanilide |

| Formula | C₆H₅NH₂ | C₈H₉NO |

| Molar Mass | 93.13 g/mol | 135.17 g/mol [7] |

| Appearance | Oily, colorless to yellow liquid | White, flaky solid[7] |

| Melting Point | -6 °C | 114.3 °C[6][7] |

| Boiling Point | 184 °C | 304 °C |

| Solubility | Slightly soluble in water | Slightly soluble in cold water, more soluble in hot water and organic solvents.[6][7] |

Part 2: Friedel-Crafts Acylation of Acetanilide

Principle and Rationale

The second step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[8] This reaction introduces the chloroacetyl group onto the acetanilide ring. Chloroacetyl chloride serves as the acylating agent, and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as the catalyst.

The Lewis acid catalyst polarizes the C-Cl bond of chloroacetyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of acetanilide. As the acetamido group is a para-director, the substitution occurs predominantly at the para position, yielding this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The mechanism involves three key stages:

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, leading to the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electron system of the acetanilide ring attacks the electrophilic acylium ion. This attack, directed by the para-directing acetamido group, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Re-aromatization: A base (such as the AlCl₄⁻ complex) removes the proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Key stages in the Friedel-Crafts acylation of acetanilide.

Experimental Protocol

Reagents and Equipment:

-

Acetanilide

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or nitrobenzene (solvent)

-

Ice bath

-

Three-neck round bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Hydrochloric acid (dilute)

-

Apparatus for extraction and recrystallization

Procedure:

-

Set up a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to maintain anhydrous conditions.

-

In the flask, place the previously synthesized acetanilide and the solvent (e.g., carbon disulfide). Cool the flask in an ice bath.

-

While stirring, slowly and portion-wise add anhydrous aluminum chloride. An excess of AlCl₃ is often required as it can complex with the carbonyl oxygen of the acetanilide.

-

Once the AlCl₃ has been added, add chloroacetyl chloride dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture back down in an ice bath. Very carefully and slowly, pour the mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

If a solid product precipitates, filter it. If the product separates as an oil, perform a solvent extraction using a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer (or the dissolved solid) with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Intermediate and Product Properties

| Property | Acetanilide | This compound |

| Formula | C₈H₉NO | C₁₀H₁₀ClNO₂[1] |

| Molar Mass | 135.17 g/mol | 211.64 g/mol |

| Appearance | White, flaky solid | Yellow-orange solid or brown powder[1][2] |

| Melting Point | 114.3 °C | 216-219 °C[2] |

| Solubility | Slightly soluble in cold water | Insoluble in water[2] |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the chemicals involved.

-

Aniline: Toxic upon ingestion, inhalation, and skin contact. It can cause methemoglobinemia. Handle only in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

-

Acetic Anhydride: Corrosive and a lachrymator (causes tearing). It reacts with water, releasing heat. Avoid contact with skin and eyes, and handle in a fume hood.[9]

-

Chloroacetyl Chloride: Extremely corrosive, toxic, and a potent lachrymator. It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[10][11] This reagent must be handled with extreme care in a chemical fume hood, using compatible chemical-resistant gloves, safety goggles, and a face shield.[10][12][13] Ensure all glassware is perfectly dry.

-

Aluminum Chloride (Anhydrous): Reacts violently and exothermically with water. It should be handled in a dry environment and added slowly to the reaction mixture.

-

General Precautions: Always wear appropriate PPE. Ensure safety showers and eyewash stations are readily accessible.[10] All manipulations should be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound from aniline is a robust and instructive two-step process that highlights key principles of modern organic synthesis. The initial acetylation effectively protects the amine and directs the subsequent electrophilic substitution. The concluding Friedel-Crafts acylation then efficiently installs the versatile chloroacetyl functional group. When executed with a thorough understanding of the underlying mechanisms and strict adherence to safety protocols, this synthesis provides reliable access to a valuable chemical intermediate essential for research and development in the pharmaceutical and chemical industries.

References

- 1. 4'-Chloroacetyl(acetanilide) - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 4'-(Chloroacetyl)-acetanilide | 140-49-8 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]

- 6. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. ijtsrd.com [ijtsrd.com]

- 10. fishersci.com [fishersci.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemtrack.org [chemtrack.org]

- 13. lobachemie.com [lobachemie.com]

A Guide to the Spectroscopic Characterization of 4'-(chloroacetyl)acetanilide

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates is paramount to ensuring the integrity and success of a synthetic route. 4'-(chloroacetyl)acetanilide, also known as N-[4-(chloroacetyl)phenyl]acetamide, is a key building block, valued for its bifunctional nature. It incorporates a reactive α-chloro ketone, which is a potent electrophile for alkylating various nucleophiles, and a stable acetanilide moiety. This dual functionality makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and potential pharmaceutical agents[1].

This technical guide provides an in-depth analysis of the essential spectroscopic data required to characterize this compound. As direct, fully assigned experimental spectra are not consistently available in peer-reviewed literature, this document serves as a reference standard by presenting a detailed, expert-driven prediction and interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations described herein are grounded in fundamental spectroscopic principles and serve as a self-validating system for researchers to confirm the identity and purity of their synthesized material.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following systematic numbering is applied to the structure of this compound. This convention will be used consistently throughout the guide.

Caption: Numbered structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of each proton, providing invaluable information about its connectivity and chemical nature.

Experimental Protocol: Sample Preparation and Acquisition

The quality of NMR data is directly dependent on proper sample preparation. The following protocol ensures high-resolution spectra.

Workflow: NMR Sample Preparation

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Weighing: Accurately weigh 5-25 mg of this compound.[2][3]

-

Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring signals of interest.[4]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette to prevent interference with the magnetic field homogeneity.[5]

-

Acquisition: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field is "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. Finally, the ¹H NMR spectrum is acquired.[4]

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

-

δ ≈ 7.95 ppm (d, 2H): The two protons ortho to the electron-withdrawing chloroacetyl group (H-3, H-5) are deshielded and will appear as a doublet further downfield.

-

δ ≈ 7.60 ppm (d, 2H): The two protons ortho to the electron-donating acetamido group (H-2, H-6) are more shielded and will appear as a doublet upfield relative to their counterparts.

-

-

Methylene Protons (H-13):

-

δ ≈ 4.70 ppm (s, 2H): The two protons of the methylene group (C-13) are adjacent to two strong electron-withdrawing groups: the carbonyl and the chlorine atom. This significant deshielding effect shifts the signal far downfield. As there are no adjacent protons, the signal will appear as a sharp singlet.

-

-

Amide Proton (H-7):

-

δ ≈ 8.20 ppm (s, 1H, broad): The amide proton signal is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be variable and is sensitive to concentration and solvent.

-

-

Methyl Protons (H-10):

-

δ ≈ 2.20 ppm (s, 3H): The three protons of the acetyl methyl group (C-10) are in a relatively shielded environment and will appear as a singlet upfield.

-

Data Summary: Predicted ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s (broad) | 1H | NH -7 |

| ~7.95 | d | 2H | Ar-H (3, 5) |

| ~7.60 | d | 2H | Ar-H (2, 6) |

| ~4.70 | s | 2H | H ₂-13 |

| ~2.20 | s | 3H | H ₃-10 |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While the ¹³C isotope has a low natural abundance (~1.1%), modern NMR techniques (e.g., proton decoupling) allow for the routine acquisition of high-quality spectra. Each chemically unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment, hybridization, and proximity to electronegative atoms.

Experimental Protocol

The sample preparation protocol is identical to that for ¹H NMR. However, due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration (e.g., 20-50 mg) or a longer acquisition time is typically required to achieve a good signal-to-noise ratio.[4][6]

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals corresponding to the eight unique carbon atoms.

-

Carbonyl Carbons (C-8, C-11): Carbonyl carbons are highly deshielded and appear far downfield.

-

δ ≈ 196.0 ppm (C-11): The ketonic carbonyl carbon is typically found in this region.

-

δ ≈ 168.5 ppm (C-8): The amide carbonyl carbon is slightly more shielded than the ketone and appears further upfield.

-

-

Aromatic Carbons (C-1, C-2, C-3, C-4, C-5, C-6):

-

δ ≈ 142.0 ppm (C-4): The carbon atom bearing the chloroacetyl group is a quaternary carbon and will be deshielded.

-

δ ≈ 132.0 ppm (C-1): The carbon atom bearing the acetamido group is also quaternary and shifted downfield.

-

δ ≈ 130.0 ppm (C-3, C-5): The carbons ortho to the chloroacetyl group are deshielded.

-

δ ≈ 119.5 ppm (C-2, C-6): The carbons ortho to the acetamido group are more shielded.

-

-

Aliphatic Carbons (C-13, C-10):

-

δ ≈ 45.0 ppm (C-13): The methylene carbon attached to the chlorine atom is significantly deshielded.

-

δ ≈ 24.5 ppm (C-10): The methyl carbon of the acetyl group is the most shielded carbon and appears furthest upfield.

-

Data Summary: Predicted ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~196.0 | C -11 |

| ~168.5 | C -8 |

| ~142.0 | C -4 |

| ~132.0 | C -1 |

| ~130.0 | C -3, 5 |

| ~119.5 | C -2, 6 |

| ~45.0 | C -13 |

| ~24.5 | C -10 |

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal to no sample preparation.[7]

-

Background Scan: Record a background spectrum of the clean ATR crystal surface. This is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal (typically diamond or zinc selenide).[8]

-

Apply Pressure: Use the built-in pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for generating a strong signal.

-

Collect Spectrum: Acquire the sample spectrum. The resulting spectrum is a plot of infrared intensity versus wavenumber.

Predicted IR Spectrum and Interpretation

The IR spectrum provides definitive evidence for the key functional groups present in this compound.

-

~3300 cm⁻¹ (N-H Stretch): A sharp to moderately broad peak characteristic of the stretching vibration of the secondary amide N-H bond.

-

~1695 cm⁻¹ (C=O Stretch, Ketone): A strong, sharp absorption band corresponding to the carbonyl stretch of the α-chloro ketone. The presence of the electronegative chlorine atom on the alpha carbon typically shifts this band to a higher wavenumber compared to a simple alkyl ketone.

-

~1670 cm⁻¹ (C=O Stretch, Amide I): A very strong, sharp absorption band characteristic of the amide carbonyl stretch. This is often the most intense peak in the spectrum.

-

~1590 cm⁻¹ & ~1530 cm⁻¹ (Aromatic C=C Stretch & N-H Bend): The spectrum will show multiple sharp peaks in this region. The peak around 1590 cm⁻¹ is due to aromatic carbon-carbon stretching. The strong band around 1530 cm⁻¹ is the "Amide II" band, which arises from a coupling of the N-H bending and C-N stretching vibrations.

-

~840 cm⁻¹ (Aromatic C-H Bend): A strong peak in this region is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

-

~750 cm⁻¹ (C-Cl Stretch): A moderate to strong absorption corresponding to the stretching vibration of the carbon-chlorine bond.

Data Summary: Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~1695 | Strong | C=O Stretch (Ketone) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1590 | Medium | C=C Stretch (Aromatic) |

| ~1530 | Strong | N-H Bend (Amide II) |

| ~840 | Strong | C-H Bend (para-substituted) |

| ~750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In its most common form for small organic molecules, Electron Ionization (EI), a high-energy electron beam bombards the sample, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer, and a detector measures the abundance of each fragment. The resulting mass spectrum provides the molecular weight of the compound and structural information based on the observed fragmentation patterns.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, GC-MS is an ideal method for analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10] The solution must be free of particulates.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by EI at 70 eV). The resulting ions are then separated by the mass analyzer and detected to generate the mass spectrum.[11]

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound (Molecular Weight: 211.64 g/mol ) will exhibit several key features.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 211 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 213 with an intensity of approximately one-third that of the m/z 211 peak. The presence of this isotopic pattern is definitive proof of a single chlorine atom in the molecule.

-

Major Fragmentation Pathways:

-

Loss of Chlorine Radical (m/z 176): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl) to form a stable acylium ion at m/z 176.

-

Alpha Cleavage (m/z 162): Cleavage of the bond between the two carbonyl groups can lead to the formation of the N-(4-acetylphenyl) radical cation at m/z 162.

-

Formation of the Base Peak (m/z 169): A common fragmentation for acetanilides involves the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion. However, a more likely dominant fragmentation is the alpha-cleavage of the chloroacetyl side chain, losing the •CH₂Cl radical (49 Da) to form a very stable acylium ion at m/z 162 (C₈H₈NO⁺). An alternative fragmentation is the loss of the acetyl group radical (•COCH₃, 43 Da) to give a fragment at m/z 168. The most probable base peak would arise from the loss of the entire chloroacetyl group radical to form the acetanilide cation at m/z 134, or subsequent fragmentation. A key fragmentation is the loss of the CH₂Cl radical to form the ion at m/z 162. Another significant peak is often observed from the cleavage of the amide bond. The most prominent fragmentation is expected to be the alpha cleavage yielding the p-acetamido benzoyl cation.

-

Key Fragment (m/z 120): Loss of the chloroacetyl group (•COCH₂Cl, 77 Da) from the molecular ion would result in a fragment at m/z 134. A subsequent loss of CO would yield a fragment at m/z 106. A common fragmentation for acetanilides is the formation of the anilinium ion or related structures. A peak at m/z 120 can be attributed to the [CH₃CONHC₆H₄]⁺ fragment.

-

Acetyl Cation (m/z 43): A strong peak at m/z 43 corresponding to the [CH₃CO]⁺ acylium ion is highly characteristic of the acetyl group.

-

Primary Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Data Summary: Predicted Mass Spectrum

| m/z | Relative Intensity | Proposed Identity |

| 213 | Low | [M+2]⁺˙ Isotope Peak (with ³⁷Cl) |

| 211 | Medium | [M]⁺˙ Molecular Ion (with ³⁵Cl) |

| 176 | Medium | [M - •Cl]⁺ |

| 162 | High | [M - •CH₂Cl]⁺ |

| 120 | Medium | [CH₃CONHC₆H₄]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ |

Conclusion

The structural verification of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern. Infrared spectroscopy offers rapid and definitive confirmation of the critical amide and α-chloro ketone functional groups. Finally, mass spectrometry establishes the correct molecular weight and provides corroborating structural evidence through predictable isotopic patterns and fragmentation analysis. By cross-referencing the data from these orthogonal techniques with the predicted values outlined in this guide, researchers can ensure the identity and purity of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity in their work.

References

- 1. Buy N-[4-(chloroacetyl)benzyl]acetamide (EVT-1636791) | 24095-56-5 [evitachem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. organomation.com [organomation.com]

- 7. mt.com [mt.com]

- 8. m.youtube.com [m.youtube.com]

- 9. whitman.edu [whitman.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Key Reactive Sites of 4'-(Chloroacetyl)acetanilide

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

4'-(Chloroacetyl)acetanilide, also known as p-acetamidophenacyl chloride, is a cornerstone intermediate in modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its value stems from a molecular architecture that features two distinct and highly tunable reactive centers: the α-chloroacetyl group and the acetanilide core. This guide provides an in-depth analysis of these reactive sites, exploring the underlying mechanistic principles that govern their behavior. We will dissect the molecule's susceptibility to nucleophilic substitution at the α-carbon, electrophilic substitution on the aromatic ring, and hydrolysis of the amide linkage. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic diagrams, to empower researchers to strategically harness the synthetic potential of this versatile building block.

Introduction

The utility of a synthetic intermediate is defined by its reactivity and the predictability of its chemical transformations. This compound is exemplary in this regard, offering multiple pathways for molecular elaboration. It is a key precursor in the synthesis of a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and antimicrobials.[1][2][3] Its structure comprises a reactive α-halo ketone functionality appended to an acetanilide moiety, a classic platform for aromatic chemistry. Understanding the interplay and selective targeting of these sites is crucial for efficient and rational drug design and process development. This guide will illuminate the causality behind experimental choices for modifying this molecule, providing a framework for its strategic application.

Chapter 1: The α-Chloroacetyl Moiety: A Hub for Nucleophilic Substitution

The most prominent reactive site on the this compound molecule is the electrophilic carbon atom alpha to the carbonyl group. This site is primed for nucleophilic attack, making it the primary handle for introducing diverse functional groups.

Mechanistic Principles

The reactivity of the α-carbon is a direct consequence of two electronic effects. First, the powerful electron-withdrawing nature of the adjacent carbonyl group (C=O) induces a partial positive charge (δ+) on the α-carbon. Second, the chlorine atom is an excellent leaving group, capable of stabilizing a negative charge as it departs.

These features render the α-carbon highly susceptible to a bimolecular nucleophilic substitution (SN2) reaction.[4] Kinetic studies of reactions with various nucleophiles, such as benzylamines and pyridines, confirm that the reaction can proceed through a concerted SN2 pathway or, in some cases, a stepwise mechanism involving a tetrahedral intermediate, with the rate-limiting step being the expulsion of the chloride ion.[5][6]

Key Reactions and Synthetic Applications

The SN2 reactivity of the chloroacetyl group is a reliable method for forming new carbon-heteroatom bonds.

-

Amination: Reaction with primary and secondary amines yields α-amino ketones, which are valuable precursors for many biologically active molecules.[6]

-

Thiolation: Reaction with thiols or thiolates produces α-thio ketones, a common strategy in the synthesis of sulfur-containing heterocycles.

-

Alkoxylation: Reaction with alcohols or alkoxides can form α-alkoxy ketones.

-

Hydroxylation: Under basic hydrolysis conditions, the chloride can be displaced by a hydroxide ion to form an α-hydroxy ketone.[7]

Quantitative Data for Nucleophilic Substitution Reactions

The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table summarizes typical conditions for various nucleophiles.

| Nucleophile Class | Example Nucleophile | Solvent | Temperature (°C) | Expected Yield | Reference |

| Primary Amine | Benzylamine | DMSO | 55 | Good to Excellent | [6] |

| Heterocyclic Amine | Pyridine | DMSO | 95 | Good | [5] |

| Thiol | Thiophenol | DMF | Room Temp. | Excellent | General Knowledge |

| Hydroxide | Sodium Hydroxide | Water/Dioxane | 85 | Moderate to Good | [7] |

Experimental Protocol: Synthesis of N-[4-(2-Benzylaminoacetyl)phenyl]acetamide

This protocol details a representative amination reaction. The methodology is designed to be self-validating through clear reaction monitoring and purification steps.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.1 eq, excess to act as base)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Dissolve this compound in a minimal amount of DMSO in a round-bottom flask equipped with a magnetic stir bar.

-

Nucleophile Addition: Add benzylamine dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 55 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any hydrochloride salt formed) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to obtain the final product.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted derivatives from this compound.

Chapter 2: The Acetanilide Core: Aromatic and Amide Reactivity

Beyond the highly reactive chloroacetyl tail, the acetanilide core offers additional sites for chemical modification, primarily through electrophilic aromatic substitution and amide hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the acetanilide moiety can undergo electrophilic aromatic substitution, allowing for the introduction of substituents directly onto the ring.[8]

Directing Effects: The outcome of an EAS reaction is dictated by the electronic properties of the existing substituents.

-

Acetamido Group (-NHCOCH₃): This is an activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring via resonance, increasing the ring's nucleophilicity. This effect directs incoming electrophiles to the ortho and para positions.[9]

-

Chloroacetyl Group (-COCH₂Cl): This is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density out of the ring by induction and resonance. It directs incoming electrophiles to the meta position.

In this compound, the powerful activating and ortho, para-directing effect of the acetamido group dominates. Since the para position is already substituted, EAS reactions will overwhelmingly occur at the positions ortho to the acetamido group (C2' and C6').

Common EAS Reactions:

-

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group.[8]

-

Halogenation: Using reagents like Br₂ in acetic acid introduces a halogen (e.g., bromine) onto the ring.[10]

Mechanism: Ortho-Nitration

The mechanism for nitration involves three key steps: generation of the electrophile, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity.[11]

Amide Bond Reactivity: Hydrolysis

The amide bond in the acetanilide group is notably stable but can be cleaved under forcing acidic or basic conditions.[12] This hydrolysis reaction breaks the amide C-N bond, yielding a primary aromatic amine and a carboxylic acid.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic.[13][14] A water molecule then attacks this carbon, and following a series of proton transfers, the C-N bond is cleaved to release the amine.[13] For this compound, this reaction would yield 4-amino-α-chloroacetophenone. This can be a strategic step to unmask the amine functionality for further derivatization after other transformations have been performed on the molecule.

Chapter 3: Chemoselectivity: A Strategic Overview

The presence of multiple reactive sites necessitates a careful selection of reaction conditions to achieve the desired chemical transformation.

-

Targeting the α-Chloroacetyl Group: Nucleophilic substitution reactions are typically performed under mild, often slightly basic or neutral conditions at low to moderate temperatures. These conditions are gentle enough not to affect the highly stable amide bond or the aromatic ring.

-

Targeting the Aromatic Ring: Electrophilic aromatic substitution requires potent electrophiles and often strong acidic conditions. These harsh conditions can sometimes lead to competing amide hydrolysis, so reaction times and temperatures must be carefully controlled.

-

Targeting the Amide Bond: Amide hydrolysis requires forcing conditions, such as prolonged heating with concentrated acid or base, which will almost certainly affect the α-chloroacetyl group as well (e.g., via hydrolysis to an α-hydroxy group). Therefore, amide cleavage is typically planned as a specific deprotection step rather than a concurrent reaction.

Conclusion

This compound is a synthetically powerful molecule due to its dual-handle reactivity. The α-chloroacetyl group serves as an accessible site for SN2 reactions with a vast array of nucleophiles, providing a direct route to complex derivatives. Concurrently, the acetanilide core, governed by the activating ortho-directing acetamido group, allows for selective functionalization of the aromatic ring via electrophilic substitution. Finally, the potential for amide hydrolysis adds another layer of strategic flexibility. By understanding the distinct reactivity of each site and the principles of chemoselectivity, researchers and drug development professionals can effectively leverage this compound as a versatile platform for building the complex molecular architectures required for next-generation chemical and pharmaceutical innovation.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [PDF] Nucleophilic substitution reactions of α-chloroacetanilides with pyridines in dimethyl sulfoxide | Semantic Scholar [semanticscholar.org]

- 6. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. community.wvu.edu [community.wvu.edu]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 13. study.com [study.com]

- 14. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

potential hazards and safety precautions for 4'-(chloroacetyl)acetanilide

An In-Depth Technical Guide to the Safe Handling of 4'-(Chloroacetyl)acetanilide

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, grounded in its chemical properties and toxicological data. It further outlines comprehensive safety precautions, engineering controls, and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The causality behind each safety recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Chemical and Physical Identity

This compound is an α-chloroketone derivative of acetanilide.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | N-[4-(2-chloroacetyl)phenyl]acetamide | [1] |

| Synonyms | p-(Acetylamino)phenacyl chloride, 4-Acetylaminophenacyl chloride | [3] |

| CAS Number | 140-49-8 | [3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [4] |

| Molecular Weight | 211.64 g/mol | [4] |

| Appearance | Yellow-orange or brown odorless solid/powder | [1][3] |

| Melting Point | 216-219 °C | [2] |

| Flash Point | 110 °C | [1] |

| Water Solubility | <0.1 g/100 mL at 19 °C | [1] |

Hazard Identification and Toxicological Profile

The primary hazards of this compound stem from its irritant properties and its physical form as a fine powder. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1]

Toxicological Data

Acute toxicity data, while not indicating extreme toxicity, underscores the need for careful handling to prevent ingestion.

| Route | Species | Value |

| Oral LD₅₀ | Rat | 2150 mg/kg |

| Oral LD₅₀ | Mouse | 1470 mg/kg |

Source: National Toxicology Program (NTP), 1992.[1]

Expert Insight: The α-chloro-N-arylacetamide structure is reactive. The chloroacetyl group is an alkylating agent, which likely contributes to its irritant effects on skin, eyes, and the respiratory tract. The fine powder form increases the risk of inhalation and widespread contamination if not handled properly.

Reactivity and Stability

-

Stability: The compound is stable under normal laboratory conditions.[5]

-

Incompatibilities: It is reactive with strong oxidizing agents.[5]

-

Hazardous Decomposition: When heated to decomposition, it can emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[2][5]

Risk Assessment and Safety Precautions

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize airborne dust.

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated enclosure to keep airborne levels below exposure limits.[6]

-

Containment: For larger quantities, a glove box or other contained system should be considered.

Causality: The respiratory irritation (H335) is a direct consequence of inhaling the fine dust. A fume hood not only protects the user from inhaling the powder but also contains any spills, preventing wider contamination of the lab environment.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection: A lab coat and disposable nitrile gloves are required. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste. For extensive handling, chemical-resistant clothing may be necessary.

-

Respiratory Protection: If engineering controls are insufficient to prevent inhalation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) must be used.[7]

Causality: The skin (H315) and eye (H319) irritation warnings are direct drivers for the stringent requirements for gloves and goggles. Direct contact can lead to localized inflammation and discomfort.

Detailed Experimental Protocol for Safe Handling

This protocol provides a step-by-step methodology for safely weighing and using this compound in a typical laboratory synthesis.

Preparation and Weighing

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[6]

-

Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

-

Material Transfer: Place the stock container of this compound, a tared weigh boat or beaker, and a spatula inside the fume hood.

-

Weighing: Slowly open the stock container inside the hood. Use the spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.

-

Closure and Cleanup: Securely close the stock container. Use a damp cloth or a specialized laboratory wipe to gently clean the spatula and any minor dust particles from the work surface within the hood. Dispose of the wipe in a designated solid waste container.

Use in a Reaction

-

Solvent Addition: If dissolving the powder, add the solvent to the reaction vessel containing the weighed this compound inside the fume hood. Add the solvent slowly to avoid splashing.

-